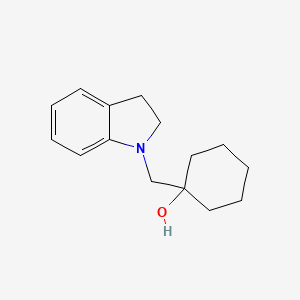
1-(Indolin-1-ylmethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-ylmethyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an indoline group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of indoline with cyclohexanone under specific conditions. One common method is the condensation reaction where indoline reacts with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indoline moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .
Aplicaciones Científicas De Investigación
1-(Indolin-1-ylmethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Indolin-1-ylmethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanol group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
- 1-(Pyrrolidin-1-ylmethyl)cyclohexan-1-ol
- 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol
- 1,4-bis(indolin-1-ylmethyl)benzene derivatives
Uniqueness: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol is unique due to the presence of both an indoline and a cyclohexanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-(2,3-dihydroindol-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-15(9-4-1-5-10-15)12-16-11-8-13-6-2-3-7-14(13)16/h2-3,6-7,17H,1,4-5,8-12H2 |
Clave InChI |
CPJDUAITFZJZBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN2CCC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


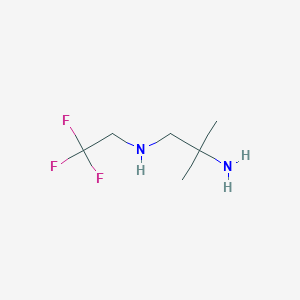
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
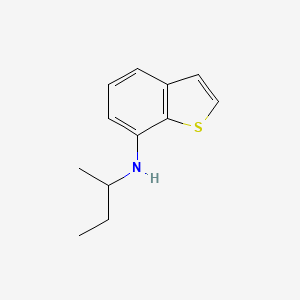
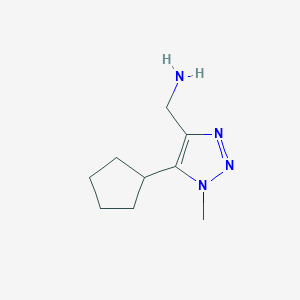
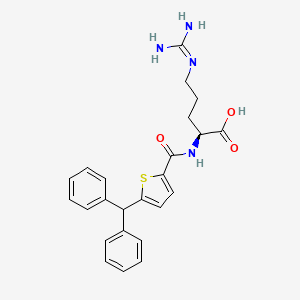
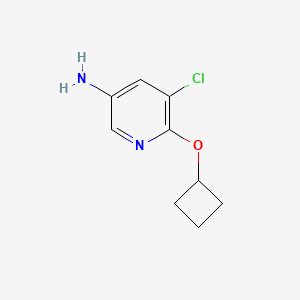

![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
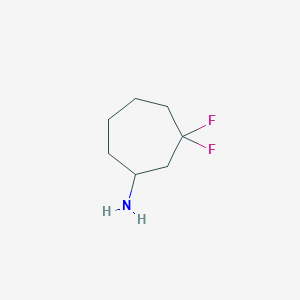

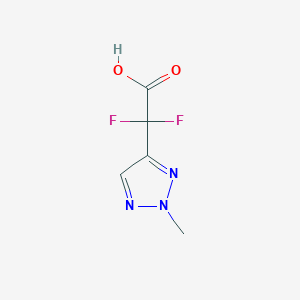
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)
